

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Azaguanine

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Compound of Interest

Compound Name: [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaguanine (8-AZG), a triazole analog of guanine, stands as a significant molecule in the landscape of antimetabolites and antineoplastic agents. Its structural similarity to the endogenous purine, guanine, allows it to competitively interfere with nucleic acid metabolism, leading to the inhibition of cellular growth and proliferation. This guide provides a comprehensive exploration of the core physicochemical characteristics of 8-Azaguanine, offering insights crucial for its application in research and drug development. We will delve into its structural features, solubility, ionization properties, and spectral characteristics, alongside its mechanism of action and relevant experimental protocols.

Introduction: The Significance of 8-Azaguanine

8-Azaguanine was one of the pioneering purine analogs to demonstrate carcinostatic effects in murine models. Its primary mode of action involves its incorporation into ribonucleic acids (RNA), thereby disrupting normal biosynthetic pathways. This interference with RNA synthesis and function ultimately leads to the inhibition of protein synthesis and cell growth. Understanding the fundamental physicochemical properties of 8-Azaguanine is paramount for

optimizing its therapeutic potential and developing novel analogs with enhanced efficacy and selectivity.

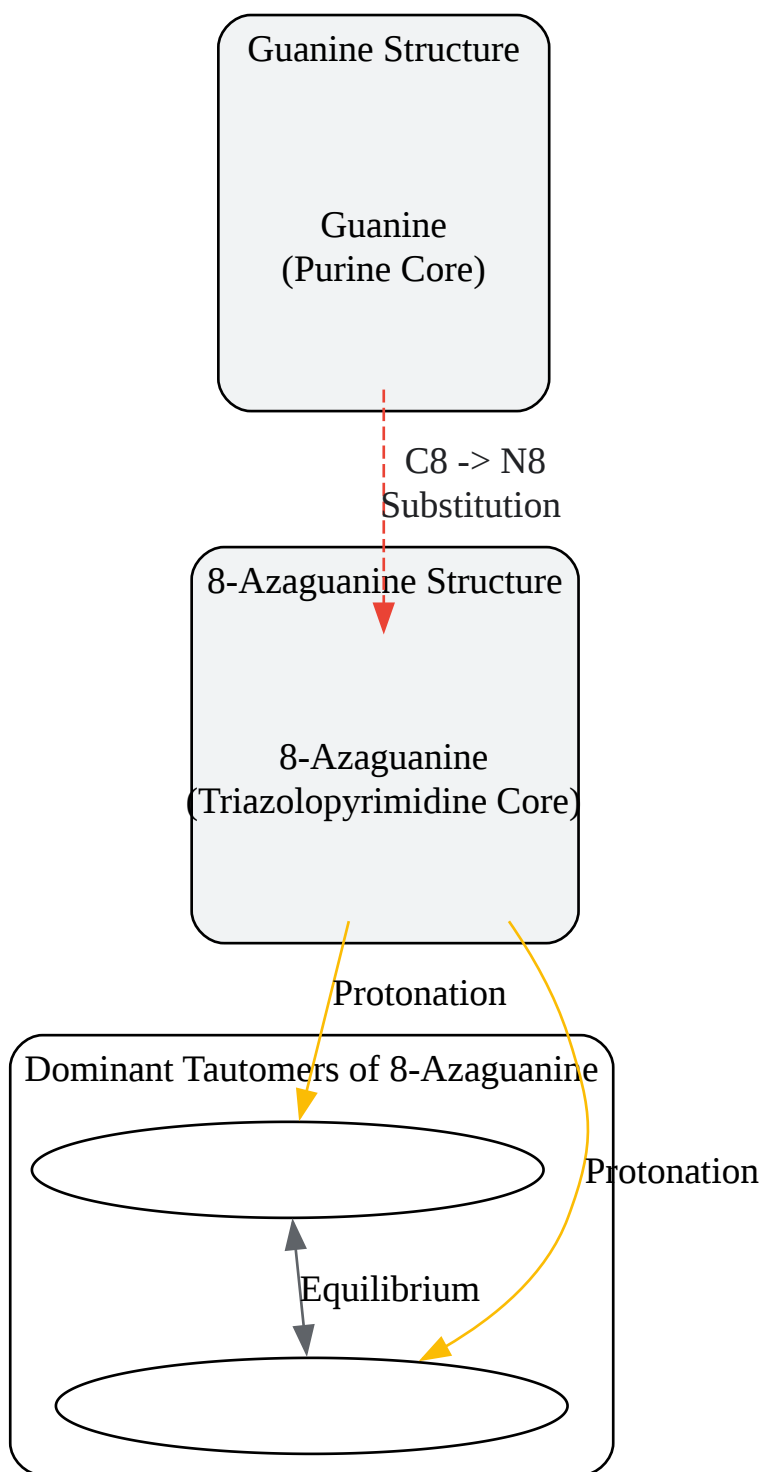
Molecular Structure and Tautomerism

The chemical structure of 8-Azaguanine is characterized by a triazolopyrimidine ring system, distinguishing it from the natural purine guanine by the substitution of a nitrogen atom at the 8th position. This structural modification significantly influences its electronic properties and biological activity.

- IUPAC Name: 5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Molecular Formula: $C_4H_4N_6O$
- Molecular Weight: 152.11 g/mol

Tautomerism: A Key Determinant of Function

Like other purine analogs, 8-Azaguanine can exist in various tautomeric forms, which are isomers that differ in the position of a proton. The predominant tautomers are protonated at positions 1 and 9, both in the gas phase and in aqueous solutions. The specific tautomeric form present can influence its hydrogen bonding capabilities and, consequently, its incorporation into nucleic acids and interaction with enzymes. Computational studies have been instrumental in elucidating the relative stabilities of these tautomers.



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Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 8-Azaguanine is essential for its formulation, delivery, and biological activity.

Solubility

8-Azaguanine exhibits poor solubility in water and common organic solvents like ethanol. It is, however, soluble in dilute acidic and alkaline solutions. For in vitro studies, it is often dissolved in dimethyl sulfoxide (DMSO).

Solvent	Solubility	Notes
Water	Insoluble/Slightly soluble	Practically insoluble
Ethanol	Insoluble	
DMSO	Soluble with warming	2 mg/mL (warmed), 4 mg/mL (warmed with sonication)
Dilute Acids	Soluble	
Dilute Caustic Solutions	Soluble	

pKa Values and Ionization

The ionization state of 8-Azaguanine is pH-dependent and plays a critical role in its biological interactions. The pKa values determine the charge of the molecule at a given pH. The pKa for the N1 position of 8-azaguanine is notably lower than that of guanine, making it a useful probe for studying the protonation states of guanosine residues in RNA. The monoanionic form of 8-azaguanine predominates at a pH above its pKa of approximately 6.5.

Spectral Properties

The electronic absorption and fluorescence spectra of 8-Azaguanine are valuable tools for its characterization and for studying its interactions with biomolecules.

- **UV-Vis Absorption:** The UV absorption spectrum of 8-Azaguanine in solution exhibits a peak around 248 nm and a
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